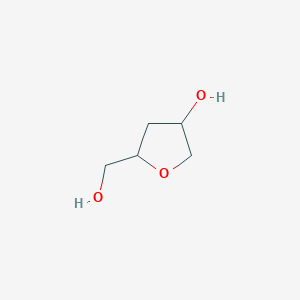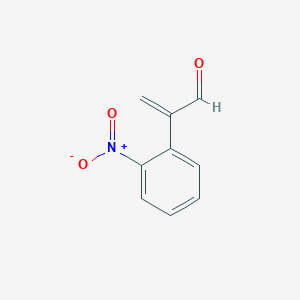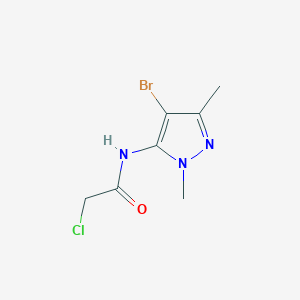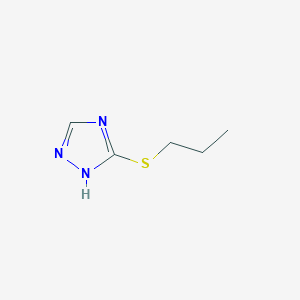
3-Propylthio-4H-1,2,4-triazole
Vue d'ensemble
Description
3-Propylthio-4H-1,2,4-triazole is a heterocyclic compound with a 1,2,4-triazole core. It belongs to a class of nitrogen-containing heterocycles that exhibit diverse biological activities. These compounds are found in various pharmaceuticals and biologically important molecules used in drug discovery studies against cancer cells, microbes, and other diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, including 3-Propylthio-4H-1,2,4-triazole , has been an area of active research. One notable strategy involves using 3-amino-1,2,4-triazole as a key building block. Researchers have explored multicomponent reactions and other efficient methodologies to access these privileged scaffolds. The goal is to discover new drug candidates with potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of 3-Propylthio-4H-1,2,4-triazole features a 1,2,4-triazole ring with a propylthio (–S–C₃H₇) substituent. The nitrogen atoms in the triazole ring play a crucial role in hydrogen bonding and dipole interactions with biological receptors .
Chemical Reactions Analysis
3-Propylthio-4H-1,2,4-triazole can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions allow for the modification of its structure and the synthesis of derivatives with specific properties .
Applications De Recherche Scientifique
Corrosion Inhibition in Steel
Triazole derivatives, including 4H-1,2,4-triazole variants, have been extensively studied for their corrosion inhibition properties. Specifically, a study by Lagrenée et al. (2002) explored the effectiveness of a triazole derivative, namely 4-MTHT, for protecting mild steel in acidic environments. This compound exhibited impressive inhibition efficiencies, up to 99% in certain conditions, highlighting its potential as a corrosion inhibitor in industrial applications (Lagrenée et al., 2002).
Antimicrobial and Antifungal Activities
Triazole derivatives have been recognized for their broad range of biological activities, including antimicrobial and antifungal properties. Turan-Zitouni et al. (2005) synthesized thiazole derivatives of triazoles and evaluated their effectiveness against various fungal and bacterial pathogens. Some compounds demonstrated strong antifungal activity, suggesting their potential use in developing new antimicrobial agents (Turan-Zitouni et al., 2005).
Potential Antispastic Agents
A study by Kane et al. (1994) investigated certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles for their anticonvulsant activity. These compounds selectively antagonized strychnine-induced convulsions and showed promise as potential antispastic agents, indicating their potential therapeutic applications in neurology (Kane et al., 1994).
Supramolecular Chemistry
The structural and supramolecular characteristics of 1,2,4-triazoles, including 4H-1,2,4-triazoles, are of great interest in chemistry. These compounds can engage in various supramolecular interactions due to their nitrogen-rich structure. Schulze and Schubert (2014) discussed the diverse applications of triazoles in supramolecular and coordination chemistry, highlighting their significance in designing new molecular structures and materials (Schulze & Schubert, 2014).
Applications in Medicinal Chemistry
1,2,4-Triazole derivatives, including 4H-1,2,4-triazoles, are prominent in medicinal chemistry due to their various therapeutic potentials. For example, Ashton et al. (1993) synthesized a series of triazole derivatives evaluated as angiotensin II antagonists, demonstrating their potential in cardiovascular therapy (Ashton et al., 1993).
Propriétés
IUPAC Name |
5-propylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-3-9-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJVYOXCHCXLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371929 | |
| Record name | 3-Propylthio-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylthio-4H-1,2,4-triazole | |
CAS RN |
34945-15-8 | |
| Record name | 3-Propylthio-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





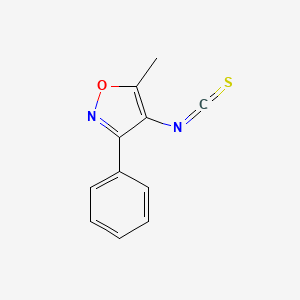
![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)
![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)



